molecular formula C14H13BClNO3 B13469153 (2-Chloro-4-(methyl(phenyl)carbamoyl)phenyl)boronic acid

(2-Chloro-4-(methyl(phenyl)carbamoyl)phenyl)boronic acid

Katalognummer: B13469153
Molekulargewicht: 289.52 g/mol
InChI-Schlüssel: QWABIVICSRBYJT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

{2-chloro-4-[methyl(phenyl)carbamoyl]phenyl}boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a chloro group and a methyl(phenyl)carbamoyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of {2-chloro-4-[methyl(phenyl)carbamoyl]phenyl}boronic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for {2-chloro-4-[methyl(phenyl)carbamoyl]phenyl}boronic acid would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and the use of catalysts to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The boronic acid group can undergo oxidation to form boronic esters or borates.

    Reduction: The carbamoyl group can be reduced to form amines.

    Substitution: The chloro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Lithium aluminum hydride or other reducing agents.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Oxidation: Boronic esters or borates.

    Reduction: Amines.

    Substitution: Substituted phenyl derivatives.

Wirkmechanismus

The mechanism of action of {2-chloro-4-[methyl(phenyl)carbamoyl]phenyl}boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in Suzuki-Miyaura cross-coupling reactions, where the boronic acid group transfers an organic group to a palladium catalyst, facilitating the formation of carbon-carbon bonds .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

{2-chloro-4-[methyl(phenyl)carbamoyl]phenyl}boronic acid is unique due to the presence of both the chloro and methyl(phenyl)carbamoyl groups, which enhance its reactivity and make it suitable for a wider range of chemical transformations compared to simpler boronic acids.

Eigenschaften

Molekularformel

C14H13BClNO3

Molekulargewicht

289.52 g/mol

IUPAC-Name

[2-chloro-4-[methyl(phenyl)carbamoyl]phenyl]boronic acid

InChI

InChI=1S/C14H13BClNO3/c1-17(11-5-3-2-4-6-11)14(18)10-7-8-12(15(19)20)13(16)9-10/h2-9,19-20H,1H3

InChI-Schlüssel

QWABIVICSRBYJT-UHFFFAOYSA-N

Kanonische SMILES

B(C1=C(C=C(C=C1)C(=O)N(C)C2=CC=CC=C2)Cl)(O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.